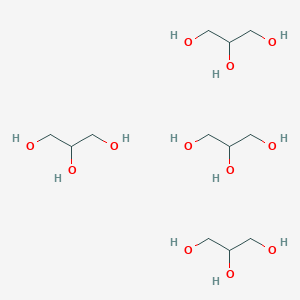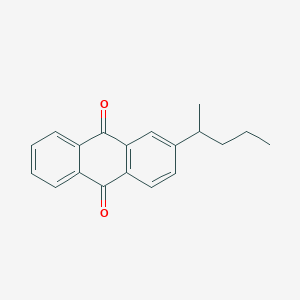
2-sec-Pentylanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Pentylanthraquinone (SPAQ) is a chemical compound that belongs to the class of anthraquinones. It is a synthetic compound that is widely used in scientific research for its unique properties. SPAQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
2-sec-Pentylanthraquinone is known to interact with certain enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 2-sec-Pentylanthraquinone has also been shown to bind to certain proteins, such as albumin and hemoglobin.
Effets Biochimiques Et Physiologiques
2-sec-Pentylanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-sec-Pentylanthraquinone has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-sec-Pentylanthraquinone has been shown to affect the function of certain ion channels in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-sec-Pentylanthraquinone in lab experiments is its unique properties, which make it a useful tool for studying various biological systems. However, one limitation of using 2-sec-Pentylanthraquinone is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-sec-Pentylanthraquinone. One area of research could focus on its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could focus on its potential use as a fluorescent probe for imaging biological systems. Additionally, future research could focus on developing new synthesis methods for 2-sec-Pentylanthraquinone that are more efficient and environmentally friendly.
Méthodes De Synthèse
2-sec-Pentylanthraquinone can be synthesized by the reaction of 2-sec-pentylphenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-sec-Pentylanthraquinone as a yellow crystalline powder with a melting point of 185-187°C.
Applications De Recherche Scientifique
2-sec-Pentylanthraquinone has been used in various scientific research applications. It has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-sec-Pentylanthraquinone has also been used as a probe for studying the mechanism of action of certain enzymes and proteins. Additionally, 2-sec-Pentylanthraquinone has been used as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
75931-61-2 |
|---|---|
Nom du produit |
2-sec-Pentylanthraquinone |
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-pentan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h4-5,7-12H,3,6H2,1-2H3 |
Clé InChI |
IFHQWLHVCATXGU-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
75931-61-2 |
Synonymes |
2-sec-pentylanthraquinone; 2-sec-Pentyl-9,10-anthracenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






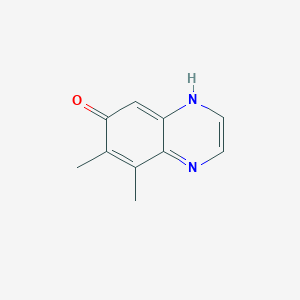
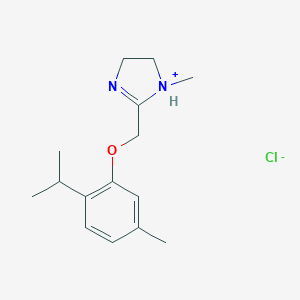
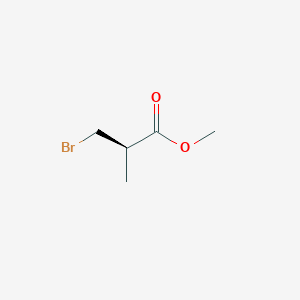
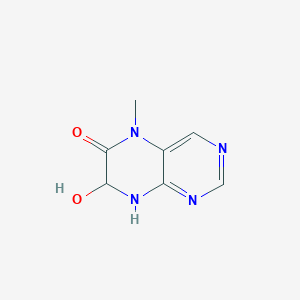
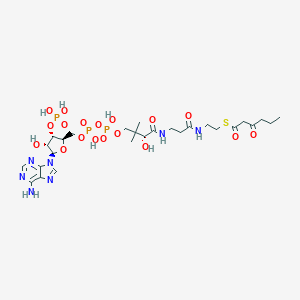
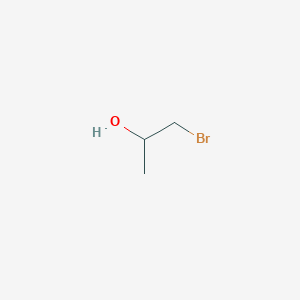
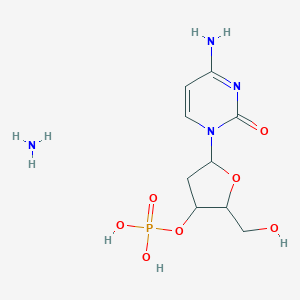
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
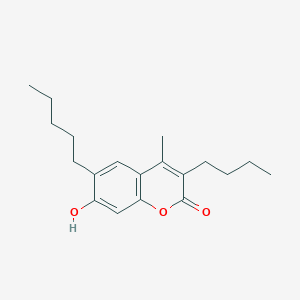
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
